molecular formula C7H14ClNO2 B2829870 (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride CAS No. 2227717-95-3

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride

Cat. No. B2829870
CAS RN: 2227717-95-3
M. Wt: 179.64
InChI Key: BYOGJLWYPMOMBJ-IBTYICNHSA-N
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Description

“(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride” is a chemical compound with a molecular weight of 207.7 . It is a powder at room temperature . The IUPAC name for this compound is (3S,4S)-4-isobutylpyrrolidine-3-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of “(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride” has been described in a patent . The patent describes an improved process for the preparation of a similar compound, (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidine propanenitrile, and its pharmaceutically acceptable salts .


Molecular Structure Analysis

The InChI code for “(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride” is 1S/C9H17NO2.ClH/c1-6(2)3-7-4-10-5-8(7)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H/t7-,8-;/m1./s1 .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids : Carboxylic acids, including derivatives similar to (3R,4R)-4-Methylpiperidine-3-carboxylic acid, are known for their role in biocatalysis. They can act as inhibitors in microbial fermentation processes, affecting microbes such as Escherichia coli and Saccharomyces cerevisiae. Understanding the inhibitory mechanisms can aid in metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Chemistry and Pharmacology of Piperidine Derivatives : Piperidine derivatives are significant in medicinal chemistry, offering a vast array of biological activities. Research on specific stereochemistry, such as the (3R,4R) configuration, can lead to the discovery of compounds with unique pharmacological profiles, aiding in drug discovery and development (Brine et al., 1997).

Biotechnological Production and Applications : Lactic acid and its derivatives, produced via microbial fermentation, are key intermediates for biodegradable polymers and green chemistry. The structural analogies of carboxylic acids, including piperidine-3-carboxylic acid derivatives, can play a crucial role in synthesizing novel chemicals from biomass, contributing to sustainable industrial processes (Gao, Ma, & Xu, 2011).

properties

IUPAC Name

(3R,4R)-4-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOGJLWYPMOMBJ-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride

Synthesis routes and methods

Procedure details

4-Methylnicotinic acid hydrochloride (5.00 g, 36.5 mmol, ASDI) and platinum (IV) oxide (0.35 g, 1.54 mmol) were shaken in AcOH (100 mL) under about 60 psi hydrogen for about 72 h at room temperature. The reaction mixture was filtered through Celite® and concentrated under reduced pressure to give 4-methylpiperidine-3-carboxylic acid hydrochloride (7.4 g, contained residual AcOH) that was carried forward without additional purification. To a portion of the acid (1.0 g, 4.92 mmol) in 1,4-dioxane (10 mL) was added HCl (4 N in 1,4-dioxane, 4.0 mL, 16 mmol). The mixture was stirred for about 10 min before adding Et2O (10 mL). The precipitate was collected by vacuum filtration was washed with Et2O (5 mL) to give a solid (0.27 g). To the filtrate was added HCl (4 N in 1,4-dioxane, 4.0 mL, 16 mmol) and the mixture was concentrated under reduced pressure to constant weight, while adding DCM (20 mL) to the resulting residue to give a thick yellow oil (0.56 g). The two portions were combined to give 4-methylpiperidine-3-carboxylic acid hydrochloride (0.83 g, 93%). To the acid (0.83 g, 4.6 mmol) was added N-(benzyloxycarbonyloxy)succinimide (1.27 g, 5.08 mmol), Na2CO3 (1.71 g, 16.2 mmol), and water: 1,4-dioxane (1: 1, 20 mL). The mixture was stirred at room temperature for about 16 h and the organic solvent was removed under reduced pressure. The aqueous phase was neutralized by the addition of 1N HCl. The solution was extracted with EtOAc (2×25 mL) and the combined organic extracts were washed with brine and dried over anhydrous MgSO4. The solution was filtered and concentrated under reduced pressure to give 1-(benzyloxycarbonyl)-4-methylpiperidine-3-carboxylic acid (1.28 g, 100%): LC/MS (Table 2, Method a) Rt=1.97 min; MS m/z: 278 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One

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